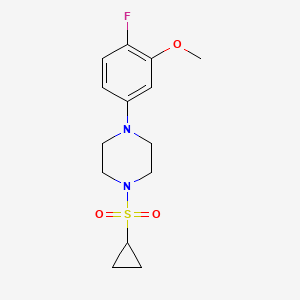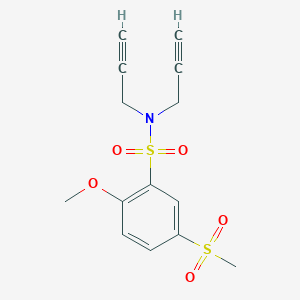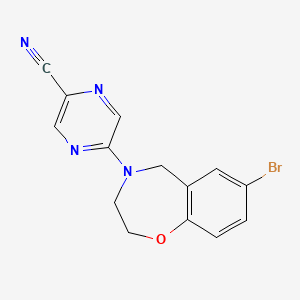
1-Cyclopropylsulfonyl-4-(4-fluoro-3-methoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropylsulfonyl-4-(4-fluoro-3-methoxyphenyl)piperazine is a compound that belongs to the piperazine class of chemicals. Piperazines are known for their wide range of biological activities and are often used in medicinal chemistry. This particular compound features a cyclopropylsulfonyl group and a fluoro-methoxyphenyl group attached to the piperazine ring, which may contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of 1-Cyclopropylsulfonyl-4-(4-fluoro-3-methoxyphenyl)piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically requires the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and results in high yields of the desired piperazine derivative . Another approach involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.
Chemical Reactions Analysis
1-Cyclopropylsulfonyl-4-(4-fluoro-3-methoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoro group, using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, which involve the use of palladium catalysts and boron reagents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines.
Scientific Research Applications
1-Cyclopropylsulfonyl-4-(4-fluoro-3-methoxyphenyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Medicine: It may serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-Cyclopropylsulfonyl-4-(4-fluoro-3-methoxyphenyl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially inhibiting their activity. The fluoro and methoxy groups may enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
1-Cyclopropylsulfonyl-4-(4-fluoro-3-methoxyphenyl)piperazine can be compared with other piperazine derivatives, such as:
- 1-[2-Fluoro-4-(methylsulphonyl)phenyl]-4-(2-hydroxyethyl)piperazine
- 4-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
These compounds share similar structural features but differ in their specific substituents and overall molecular architecture. The presence of the cyclopropylsulfonyl group in this compound may confer unique chemical and biological properties, distinguishing it from other piperazine derivatives.
Properties
IUPAC Name |
1-cyclopropylsulfonyl-4-(4-fluoro-3-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3S/c1-20-14-10-11(2-5-13(14)15)16-6-8-17(9-7-16)21(18,19)12-3-4-12/h2,5,10,12H,3-4,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCZNUPUAHNNRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCN(CC2)S(=O)(=O)C3CC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-methoxyethyl)-N-[(1S)-1-(3-methyl-1-benzofuran-2-yl)ethyl]-4-oxoimidazolidine-1-carboxamide](/img/structure/B6626666.png)
![2-(5-chlorothiophen-2-yl)-N-[4-(2-oxopyridin-1-yl)butyl]acetamide](/img/structure/B6626669.png)
![8-Chloro-4-[2-(2-hydroxyethoxy)ethylamino]-6-methylquinoline-3-carbonitrile](/img/structure/B6626689.png)
![5-(5-chloro-2-methoxyphenyl)-3-[2-(2-methylpyrazol-3-yl)ethylsulfanyl]-1H-1,2,4-triazole](/img/structure/B6626703.png)
![(1S,8S)-9-(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-9-azatricyclo[6.2.2.02,7]dodeca-2,4,6-triene](/img/structure/B6626717.png)
![1-[[(2S,4S)-4-fluoro-1-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrrolidin-2-yl]methyl]-1,3-dimethyl-3-propan-2-ylurea](/img/structure/B6626726.png)


![2-[2-[(8-Fluoroquinazolin-4-yl)-propan-2-ylamino]ethoxy]ethanol](/img/structure/B6626747.png)
![2-methyl-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]-1H-benzimidazole-4-carboxamide](/img/structure/B6626752.png)
![4-[1-(2-Tert-butylsulfanylethyl)piperidin-4-yl]oxypyridine-2-carboxamide](/img/structure/B6626757.png)
![3-methyl-1-[4-[[4-(5-methyl-1H-pyrazol-3-yl)piperazin-1-yl]methyl]piperidin-1-yl]butan-1-one](/img/structure/B6626764.png)
![[4-(4-Fluoro-3-methoxyphenyl)piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B6626769.png)
![7-bromo-4-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-3,5-dihydro-2H-1,4-benzoxazepine](/img/structure/B6626779.png)
